molecular formula C₁₅H₁₉N₃O₃S B1162485 6,7-Dehydro Gliclazide

6,7-Dehydro Gliclazide

Cat. No.: B1162485
M. Wt: 321.39
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dehydro Gliclazide, also known as Gliclazide EP Impurity E and Gliclazide BP Impurity E, is an important chemical reference standard with the CAS Number 1808087-53-7 . Its chemical name is 4-Methyl-N-[(3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]benzenesulfonamide, and it has a molecular formula of C15H19N3O3S and a molecular weight of 321.4 g/mol . This compound is critical for the analytical testing and quality control of the antidiabetic active pharmaceutical ingredient (API) Gliclazide . Researchers utilize this impurity standard extensively during the analytical method development and validation (AMV) stages, which are required for regulatory submissions like the Abbreviated New Drug Application (ANDA) . It also plays a vital role in the quality control (QC) processes during the commercial production of Gliclazide, ensuring the purity and safety of the final pharmaceutical product . The product is supplied with comprehensive characterization data to ensure regulatory compliance. All products are for Research Use Only and are not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C₁₅H₁₉N₃O₃S

Molecular Weight

321.39

Synonyms

4-Methyl-N-(((3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamide;  Gliclazide Impurity E

Origin of Product

United States

Synthesis and Advanced Structural Elucidation of 6,7 Dehydro Gliclazide

Synthetic Methodologies for the Preparation of 6,7-Dehydro Gliclazide (B1671584) Reference Standards

6,7-Dehydro Gliclazide, identified in the European Pharmacopoeia as Gliclazide Impurity E, is a significant related substance of the anti-diabetic drug Gliclazide. chemicea.comsynzeal.com Its synthesis is primarily undertaken for its use as a reference standard in analytical procedures to ensure the quality and purity of Gliclazide drug products. The molecular formula of this compound is C15H19N3O3S, with a molecular weight of approximately 321.40 g/mol . chemicea.comsynzeal.compharmaffiliates.com

De Novo Multi-step Synthetic Routes

Detailed de novo multi-step synthetic routes for this compound are not extensively documented in publicly available scientific literature. Its preparation as a reference standard is often achieved through the dehydrogenation of Gliclazide. This process involves the introduction of a double bond into the azabicyclo[3.3.0]octane ring system of the Gliclazide molecule at the 6,7-position.

A plausible synthetic approach involves the controlled oxidation of Gliclazide using a suitable dehydrogenating agent. The reaction would selectively target the saturated carbon-carbon bond in the bicyclic ring system. The choice of reagent and reaction conditions is critical to achieve the desired transformation without affecting other functional groups in the Gliclazide molecule, such as the sulfonylurea moiety.

Alternatively, the synthesis could be approached by utilizing a precursor already containing the unsaturated bicyclic amine, followed by its reaction with p-toluenesulfonyl isocyanate. However, the more direct route of Gliclazide dehydrogenation is often preferred for generating small quantities of the impurity for reference standard purposes.

Enzymatic Synthesis Approaches for Specific Dehydration (if applicable)

Currently, there is no specific information available in the scientific literature describing enzymatic synthesis approaches for the specific dehydration of Gliclazide to form this compound. While enzymatic transformations are a cornerstone of green chemistry, their application for this particular conversion has not been reported. Research on the microbial biotransformation of Gliclazide has primarily indicated reactions such as hydroxylation and hydrolysis rather than dehydrogenation. nih.gov

Optimization of Reaction Conditions for Purity and Yield

The optimization of reaction conditions for the synthesis of this compound is crucial for obtaining a reference standard of high purity and in a reasonable yield. Key parameters that require careful control include:

Choice of Dehydrogenating Agent: The selection of a mild and selective dehydrogenating agent is paramount to prevent over-oxidation or side reactions.

Reaction Temperature: The temperature of the reaction must be carefully controlled to ensure the desired rate of reaction while minimizing the formation of degradation products.

Solvent System: The choice of solvent can significantly influence the reaction's efficiency and the solubility of both the reactant and the product.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize the yield of the desired product and minimize the formation of further impurities.

Purification Techniques: Post-synthesis purification, typically employing chromatographic methods such as preparative High-Performance Liquid Chromatography (HPLC), is essential to isolate this compound with the high degree of purity required for a reference standard.

Given that this compound is an impurity, its formation during the synthesis of Gliclazide can be minimized by carefully controlling the synthetic process and storage conditions. chemicea.com

Comprehensive Structural Characterization Techniques for Synthetic this compound

The definitive identification and structural elucidation of synthetic this compound rely on a combination of advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the p-toluenesulfonyl group and the azabicyclo[3.3.0]octene moiety. The most significant difference compared to the spectrum of Gliclazide would be the appearance of new signals in the olefinic region (typically 5-6 ppm) corresponding to the protons on the newly formed double bond at the 6,7-position. The integration of these signals would correspond to two protons. Concurrently, the signals for the now-absent saturated protons at these positions would disappear.

¹³C NMR: The ¹³C NMR spectrum would provide further confirmation of the structure. The key diagnostic feature would be the presence of two new signals in the downfield region (typically 120-140 ppm) corresponding to the sp²-hybridized carbons of the double bond. The signals for the corresponding sp³-hybridized carbons in Gliclazide would be absent.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all the proton and carbon signals and confirming the position of the double bond within the bicyclic ring system.

A hypothetical data table of expected key NMR shifts is presented below.

Expected ¹H NMR Chemical Shifts (δ ppm) Expected ¹³C NMR Chemical Shifts (δ ppm)
Signals for aromatic protons of the p-tolyl groupSignals for aromatic carbons of the p-tolyl group
Signal for the methyl group on the p-tolyl groupSignal for the methyl carbon on the p-tolyl group
Signals for olefinic protons at the 6 and 7 positionsSignals for olefinic carbons at the 6 and 7 positions
Signals for protons on the azabicyclo[3.3.0]octene ringSignals for carbons on the azabicyclo[3.3.0]octene ring
Signals for NH protons of the sulfonylurea groupSignal for the carbonyl carbon of the urea (B33335) group

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the structure of this compound.

Elemental Composition: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C15H19N3O3S) with a high degree of confidence. The expected exact mass would be calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a detailed fragmentation study for this compound is not published, the expected fragmentation can be predicted based on the known fragmentation of Gliclazide. The molecular ion peak [M+H]⁺ would be observed at m/z 322. The fragmentation would likely involve the cleavage of the sulfonylurea bond, which is a characteristic fragmentation pathway for this class of compounds.

Key expected fragments would include:

A fragment corresponding to the p-toluenesulfonyl moiety.

A fragment corresponding to the unsaturated azabicyclo[3.3.0]octene urea portion.

The table below summarizes the key mass spectrometry data for this compound.

Parameter Value
Molecular FormulaC15H19N3O3S
Molecular Weight321.40
Expected [M+H]⁺ (monoisotopic)~322.1223
Key Fragmentation PathwaysCleavage of the sulfonylurea bond

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Confirmation of Functional Groups

Spectroscopic analysis is fundamental to the structural confirmation of this compound, a metabolite of the antidiabetic drug Gliclazide. While specific spectral data for this compound is not extensively detailed in publicly available literature, the characteristic functional groups present in its molecular structure would produce distinct signals in both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show absorption bands corresponding to its key functional groups. For the parent compound, Gliclazide, characteristic peaks include a sharp absorption for the carbonyl group (C=O) around 1709 cm⁻¹, stretching peaks for the sulfonyl group (SO₂) at approximately 1164 cm⁻¹ and 1350 cm⁻¹, and a peak for the amino group (N-H) at about 3272 cm⁻¹ researchgate.net. Given the structural similarity, this compound would exhibit analogous peaks. The introduction of the double bond in the 6,7-position of the bicyclo[3.3.0]octane ring system might introduce subtle shifts in the vibrational frequencies of adjacent bonds, though these may be minor.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Gliclazide in solution typically exhibits a maximum absorption (λmax) at approximately 226 nm to 229.5 nm semanticscholar.orgderpharmachemica.com. This absorption is attributed to the electronic transitions within the aromatic and carbonyl chromophores of the molecule. For this compound, the presence of the additional carbon-carbon double bond in conjugation with the existing chromophoric system could potentially lead to a bathochromic shift (a shift to a longer wavelength) in its λmax compared to Gliclazide.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For the parent compound, Gliclazide, several polymorphic forms have been identified and characterized using single-crystal and powder X-ray diffraction. These studies have revealed that Gliclazide can exist in different crystal systems, such as triclinic (P-1 space group) and monoclinic (P2₁/a and P2₁/n space groups), depending on the crystallization conditions nih.govnih.gov. The diffraction patterns of Gliclazide show numerous peaks, indicating its crystalline nature researchgate.netresearchgate.net.

Stereochemical Considerations and Chiral Synthesis of this compound

The stereochemistry of this compound is an important aspect of its molecular identity. The parent molecule, Gliclazide, contains chiral centers, and the introduction of a double bond in the 6,7-position of the azabicyclo[3.3.0]octane ring system can have significant stereochemical implications.

Enantioselective Synthetic Pathways

The synthesis of specific stereoisomers of this compound would necessitate enantioselective synthetic strategies. While specific synthetic routes for this derivative are not detailed in the available literature, general approaches to chiral synthesis can be considered. These could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reactions. For instance, asymmetric hydrogenation or asymmetric epoxidation reactions could be employed to introduce chirality at specific positions.

Chiral Chromatographic Separation and Optical Purity Assessment

In cases where a synthesis yields a mixture of enantiomers or diastereomers, chiral chromatography is a powerful technique for their separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving stereoisomers. Once separated, the optical purity of each isomer can be assessed. This is often expressed as enantiomeric excess (e.e.) or diastereomeric excess (d.e.) and is a critical measure of the success of a stereoselective synthesis or separation.

Determination of Absolute Configuration Using Spectroscopic or Diffraction Methods

The absolute configuration of a chiral molecule, which describes the spatial arrangement of its atoms, can be determined using various techniques. X-ray crystallography is a definitive method for determining the absolute configuration of a crystalline compound. Spectroscopic methods, such as circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also provide information about the absolute configuration, often in conjunction with computational modeling.

Advanced Analytical Methodologies for the Detection and Quantification of 6,7 Dehydro Gliclazide

Development and Validation of Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for the separation and quantification of pharmaceutical impurities. The development of a successful chromatographic method hinges on achieving adequate resolution between the main active pharmaceutical ingredient (API) and its impurities, ensuring accuracy, precision, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development (Reverse-Phase, Normal-Phase, Size-Exclusion)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Gliclazide (B1671584) and its related substances due to its versatility, robustness, and wide applicability. veeprho.com

Reverse-Phase HPLC (RP-HPLC) is the predominant mode used for the analysis of Gliclazide and its impurities, including 6,7-Dehydro Gliclazide. This is due to the non-polar to moderately polar nature of these compounds.

Method Development Considerations:

Stationary Phase: C18 and C8 columns are commonly employed, offering good retention and separation of Gliclazide and its impurities.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is a critical parameter to control the ionization and retention of the analytes.

Detection: UV detection is standard, with the wavelength typically set around 226-235 nm, where Gliclazide and its related compounds exhibit significant absorbance. researchgate.net

A typical RP-HPLC method for the separation of Gliclazide and its impurities would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

ParameterTypical Conditions for Gliclazide Impurity Analysis
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 45:55 v/v) with buffer
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Normal-Phase HPLC (NP-HPLC) is less common for this application due to the better solubility of Gliclazide and its impurities in reverse-phase solvents. However, it could potentially be used for specific separation challenges where reverse-phase methods fail to provide adequate resolution.

Size-Exclusion Chromatography (SEC) is not applicable for the analysis of small molecules like this compound as it is designed for the separation of macromolecules based on their size.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher efficiency, resolution, and speed of analysis compared to traditional HPLC. For the analysis of this compound, converting an existing HPLC method to a UHPLC method can offer substantial benefits.

Advantages of UHPLC:

Faster Analysis Times: Run times can be reduced from over 10 minutes to just a few minutes.

Improved Resolution: The higher efficiency allows for better separation of closely eluting impurities.

Reduced Solvent Consumption: The lower flow rates and shorter run times lead to a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective technique.

A stability-indicating UPLC method has been developed for the determination of Gliclazide and its potential impurities, demonstrating the advantages of this technique. pharmaffiliates.com

ParameterComparison of HPLC and UHPLC for Gliclazide Impurity Analysis
HPLC
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Run Time ~15 min
Resolution Good

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct GC analysis of this compound is generally not feasible due to its high molecular weight, low volatility, and potential for thermal degradation at the high temperatures required for volatilization.

To make this compound amenable to GC analysis, a derivatization step would be necessary. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.com Common derivatization reactions include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups like amines and amides. gcms.cz

Potential Derivatization Strategy: The amide and sulfonamide groups in this compound could potentially be derivatized using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The development of a GC method would require careful optimization of the derivatization reaction and the GC conditions (e.g., column, temperature program, and detector). While theoretically possible, the multi-step process and potential for incomplete derivatization make HPLC and UHPLC the preferred methods for routine analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Polar Compounds

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be seen as a hybrid of GC and LC, offering some advantages of both. It is particularly well-suited for the separation of chiral compounds and can also be effective for the analysis of polar compounds.

While this compound is not chiral, SFC could still be a viable technique for its analysis, especially in the context of separating it from other Gliclazide impurities. A study has reported the development and validation of an SFC method coupled with tandem mass spectrometry for the simultaneous estimation of Metformin and Gliclazide in human plasma, demonstrating the applicability of SFC for sulfonylurea drugs. nih.gov

Advantages of SFC:

High Speed: The low viscosity of the supercritical fluid mobile phase allows for high flow rates and fast separations.

Reduced Organic Solvent Consumption: The primary mobile phase is environmentally benign carbon dioxide, with small amounts of organic modifiers.

Unique Selectivity: SFC can offer different selectivity compared to RP-HPLC, which can be advantageous for resolving complex mixtures.

ParameterRepresentative SFC Conditions for Sulfonylurea Analysis
Column e.g., Nucleosil C18
Mobile Phase Supercritical CO2 with an organic modifier (e.g., Acetonitrile:Water)
Detection UV or Mass Spectrometry
Temperature Controlled (e.g., 40 °C)
Back Pressure Controlled (e.g., 150 bar)

Application of Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Various Ionization Modes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC or UHPLC with the mass analysis capabilities of a mass spectrometer. This technique is invaluable for the characterization and quantification of impurities at very low levels.

For the analysis of this compound, LC-MS/MS would typically employ an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. The analysis can be performed in either positive or negative ionization mode, depending on which provides a better signal for the analyte. Given the presence of the sulfonamide group, positive ionization mode is often effective for sulfonylureas. jfda-online.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (the molecular ion or a prominent adduct of this compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for quantification even in complex matrices. The mass transition for Gliclazide has been reported as m/z 324.1 → 127.2. jfda-online.com A similar fragmentation pattern would be expected for this compound, with a precursor ion corresponding to its molecular weight of approximately 321.4 g/mol .

ParameterProjected LC-MS/MS Parameters for this compound
LC System UHPLC for fast and high-resolution separation
Ionization Mode Electrospray Ionization (ESI), likely in positive mode
Mass Analyzer Triple Quadrupole (QqQ) for MRM analysis
Precursor Ion (m/z) [M+H]+ corresponding to 322.1 (approx.)
Product Ion (m/z) To be determined through fragmentation studies
Collision Energy Optimized to maximize the product ion signal

The development and validation of an LC-MS/MS method would provide a definitive analytical tool for the trace-level quantification of this compound, ensuring the quality and safety of Gliclazide formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds. For sulfonylureas like Gliclazide and its derivatives, which may exhibit limited volatility, derivatization is often a necessary step to improve their chromatographic behavior and thermal stability.

Methodology: The analysis typically involves a derivatization step, such as methylation or silylation, to convert the polar N-H groups of the sulfonylurea moiety into less polar, more volatile derivatives. The derivatized sample is then injected into the GC system.

Separation: A capillary column, often with a non-polar or medium-polarity stationary phase, is used to separate the this compound derivative from the parent drug and other related substances based on their boiling points and interactions with the stationary phase.

Detection (Qualitative): As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for the qualitative identification of this compound.

Detection (Quantitative): For quantification, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. In this mode, only specific ions known to be characteristic of the this compound derivative are monitored. This technique provides high sensitivity and selectivity, allowing for accurate quantification even at trace levels in the presence of interfering substances from the sample matrix.

While specific GC-MS methods for Gliclazide have been reported, the application to its dehydro impurity would follow a similar principle of derivatization followed by chromatographic separation and mass spectrometric detection. itmedicalteam.pl

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Impurities in Relation to Synthesis

The synthesis of complex organic molecules like Gliclazide may involve the use of metal catalysts or reagents that can introduce elemental impurities into the final product. Regulatory guidelines, such as the United States Pharmacopeia (USP) chapter <233> and the International Council for Harmonisation (ICH) Q3D guideline, mandate the control of these impurities. usp.orgnih.gov Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for this purpose due to its exceptional sensitivity and ability to perform multi-element analysis.

Methodology:

Sample Preparation: The sample containing the API and any impurities is typically digested using strong acids (e.g., nitric acid, hydrochloric acid) in a closed-vessel microwave system. nih.gov This process destroys the organic matrix, leaving the elemental impurities in a liquid, ionic form suitable for analysis. usp.org

Analysis: The digested sample solution is introduced into the ICP-MS system. An argon plasma at extremely high temperatures (6,000–10,000 K) desolvates, atomizes, and ionizes the elements. The resulting ions are then guided into the mass spectrometer, which separates them by their mass-to-charge ratio, allowing for highly sensitive detection and quantification of specific elemental impurities (e.g., Pd, Pt, Ru, As, Pb, Hg, Cd). nih.govnih.gov

The technique is not used to analyze the this compound molecule itself but to ensure the drug substance it resides in is free from harmful levels of inorganic contaminants.

Spectroscopic Quantification Methods for this compound in Complex Matrices

Spectroscopic methods offer rapid and often non-destructive ways to quantify analytes. Their application to this compound can range from simple UV-Vis measurements to more advanced NMR techniques.

UV-Vis Spectrophotometry in Solution

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that possess chromophores (light-absorbing groups). The sulfonylurea structure and aromatic rings in Gliclazide and its derivatives allow for absorption in the UV region. Several studies have developed UV spectrophotometric methods for Gliclazide, which can be adapted for its impurities. jddtonline.infojddtonline.info

Methodology: A solution of the sample is prepared in a suitable solvent, such as methanol or a water-methanol mixture, and its absorbance is measured at the wavelength of maximum absorption (λmax). ajpaonline.com For Gliclazide, the λmax is typically observed around 226-230 nm. ijper.orgresearchgate.net The concentration of the analyte is determined by comparing its absorbance to a calibration curve constructed from standard solutions of known concentrations, following the Beer-Lambert law. A method for Gliclazide was found to be linear over a concentration range of 4-28 µg/mL, with a limit of detection (LOD) of 0.45 µg/mL and a limit of quantification (LOQ) of 1.36 µg/mL. ijper.orgsemanticscholar.org

While the specific λmax for this compound may differ slightly from Gliclazide due to the introduction of the double bond, the principle remains the same. The method's simplicity and speed make it suitable for routine analysis, provided there is no significant spectral overlap from other components in the matrix. researchgate.net

Table 1: Example Linearity Data for UV-Vis Spectrophotometric Analysis

Concentration (µg/mL) Absorbance at λmax
5 0.152
10 0.305
15 0.448
20 0.601

This table contains illustrative data.

Quantitative NMR (qNMR) for Purity and Assay Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity and content of organic compounds without the need for an identical reference standard for the analyte. sigmaaldrich.comnih.gov Its principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. americanpharmaceuticalreview.com

Methodology: To perform a qNMR assay for this compound, a precisely weighed amount of the sample is dissolved in a suitable deuterated solvent along with a precisely weighed amount of a certified internal standard. The internal standard must be stable, of high purity, and have signals that are well-resolved from the analyte's signals. researchgate.net

A ¹H NMR spectrum is then acquired under specific, controlled conditions that ensure a quantitative response (e.g., long relaxation delay). The purity or concentration of this compound is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

Where:

I: Integral area of the signal

N: Number of protons for the integrated signal

MW: Molecular weight

m: Mass

P: Purity of the standard

Advantages for Impurity Quantification: qNMR is exceptionally powerful for purity assessment because it can quantify the main component while simultaneously identifying and quantifying impurities, provided they have unique signals. nih.govresearchgate.net This allows for a direct measurement of the this compound content relative to the Gliclazide API, providing a highly accurate purity value. acs.org

Table 2: Illustrative Data for a qNMR Purity Assay

Parameter Analyte (this compound) Internal Standard (Maleic Acid)
Mass (m) 10.5 mg 5.2 mg
Molecular Weight (MW) 321.4 g/mol 116.1 g/mol
Signal Integral (I) 1.50 (for a specific proton) 2.25
Number of Protons (N) 1 2
Standard Purity (P_std) - 99.9%

| Calculated Purity | 96.5% | - |

This table contains illustrative data for calculation purposes.

Method Validation Parameters for Analytical Procedures as per Regulatory Guidelines

Any analytical method intended for quality control of a pharmaceutical product must be validated to ensure it is suitable for its intended purpose. pharmaguideline.com Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) provide a framework for this validation process. altabrisagroup.comgmptrends.comfda.gov The core validation parameters are outlined below.

Table 3: Key Method Validation Parameters According to ICH Q2(R1)

Parameter Description Purpose & Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). Purpose: To demonstrate that the signal measured is only from the analyte of interest. Criteria: No interference at the retention time or λmax of the analyte peak from blank, placebo, or known related substances.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Purpose: To establish the concentration range over which the method is accurate and precise. Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically required for the plot of signal vs. concentration.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Purpose: To define the operational boundaries of the method. Criteria: The specified range is validated by confirming linearity, accuracy, and precision within that range.
Accuracy The closeness of test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. Purpose: To demonstrate the method's correctness. Criteria: Recovery is typically expected to be within 98.0% to 102.0% for an assay, with wider limits for impurity quantification (e.g., 80-120%). researchgate.net
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes Repeatability and Intermediate Precision. Purpose: To demonstrate the method's reproducibility. Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2% for the assay of a drug substance. For impurities, higher %RSD may be acceptable depending on the concentration. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Purpose: To establish the sensitivity of the method for detecting the presence of the analyte. Criteria: Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Purpose: To establish the lowest concentration at which the method can provide reliable quantitative results. Criteria: Often determined based on a signal-to-noise ratio of 10:1.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). | Purpose: To ensure the method is reliable during normal usage. Criteria: The results should remain within the method's precision limits when parameters are slightly varied. |

Despite a comprehensive search for advanced analytical methodologies for the detection and quantification of this compound, specific and detailed research findings for this particular chemical compound are not publicly available. Scholarly articles and detailed validation reports focusing solely on this compound, also known as Gliclazide Impurity E, could not be retrieved.

The existing literature primarily focuses on the analytical method validation for the parent compound, Gliclazide, or discusses its impurities as a general group without providing specific quantitative data for this compound. While forced degradation studies of Gliclazide have been conducted, the resulting degradation products are often not identified as this compound, or if they are, the specific validation parameters as requested are not detailed.

Therefore, it is not possible to provide the specific data tables and detailed research findings for each subsection of the requested article outline, which includes:

Robustness, Ruggedness, and System Suitability Testing

Degradation Pathways and Stability Profiling of Gliclazide Leading to 6,7 Dehydro Gliclazide

Forced Degradation Studies (Stress Testing) of Gliclazide (B1671584) to Induce 6,7-Dehydration

Hydrolytic Degradation Under Acidic, Neutral, and Alkaline Conditions

There is no specific information available in the public literature detailing the formation of 6,7-Dehydro Gliclazide under hydrolytic stress conditions.

Oxidative Degradation Mechanisms (e.g., Peroxide, Oxygen)

The formation of this compound as a result of oxidative degradation of Gliclazide has not been specifically reported in available scientific studies.

Photolytic Degradation Pathways Under UV and Visible Light

There is no available data to suggest that this compound is formed through the photolytic degradation of Gliclazide.

Thermal Degradation Kinetics and Isothermal/Non-Isothermal Studies

Specific studies on the thermal degradation kinetics of Gliclazide leading to the formation of this compound are not described in the available literature.

Identification and Characterization of this compound as a Gliclazide Degradation Product

Use of High-Resolution Analytical Techniques for Degradant Profiling

While high-resolution analytical techniques are standard in degradation studies, their specific application to identify and characterize this compound as a degradation product of Gliclazide has not been detailed in published research.

Elucidation of Proposed Chemical Mechanisms of 6,7-Dehydration

The formation of this compound from its parent compound, Gliclazide, occurs through a dehydration reaction. This chemical transformation involves the elimination of a water molecule from the azabicyclo-octyl ring structure inherent to Gliclazide. The mechanism is understood to be sensitive to environmental conditions, particularly pH.

Under acidic conditions, a proposed mechanism begins with the protonation of the hydroxyl group on the Gliclazide molecule. This step makes the hydroxyl group a better leaving group. Subsequently, a water molecule is eliminated, which results in the formation of a carbocation intermediate. The process concludes with a deprotonation step, leading to the creation of a double bond and yielding the this compound structure. This impurity is more sensitive to acidic conditions than neutral or alkaline environments.

Intrinsic Stability Assessment of Isolated this compound Reference Standards

The stability of reference standards is a critical parameter for accurate analytical testing in pharmaceutical quality control. Assessing the intrinsic stability of this compound involves subjecting the isolated compound to various stress conditions to map its degradation behavior and identify potential further degradants.

The stability of this compound as an isolated reference material is evaluated under conditions stipulated by the International Council for Harmonisation (ICH) guidelines. These studies typically involve exposing the compound to controlled variations in temperature, humidity, and light to determine its shelf-life and appropriate storage requirements. While specific degradation kinetics for the isolated impurity are not extensively detailed in the public literature, forced degradation studies on the parent drug, Gliclazide, provide insight into the conditions that favor impurity formation and degradation. researchgate.netsemanticscholar.orgscispace.com For instance, Gliclazide itself shows significant degradation under acidic, alkaline, and oxidative stress. nih.gov It is stable against thermal and standard photolytic decomposition, but the rate of degradation can be accelerated by light in certain conditions. researchgate.netsemanticscholar.orgscispace.com

The following table outlines representative conditions for stability testing of a chemical reference standard like this compound.

Storage ConditionTemperatureRelative Humidity (RH)Minimum DurationPotential Observation
Long-term25°C ± 2°C60% ± 5%12 monthsMinimal to no significant degradation expected.
Intermediate30°C ± 2°C65% ± 5%6 monthsPotential for minor degradation.
Accelerated40°C ± 2°C75% ± 5%6 monthsIncreased likelihood of significant degradation.
PhotostabilityControlled Room TemperatureN/AICH Q1B GuidelinesDegradation possible if the molecule is photosensitive.

To understand the complete impurity profile, forced degradation studies are conducted on this compound itself. This involves exposing the isolated impurity to extreme chemical conditions, such as strong acids, bases, and oxidizing agents, to intentionally induce and identify subsequent degradation products. researchgate.netsemanticscholar.orgscispace.com

Studies on the parent drug, Gliclazide, show it degrades into multiple products under various stress conditions. researchgate.netsemanticscholar.orgscispace.com For example, under acidic hydrolysis (0.1 N HCl), four degradation products have been observed, while alkaline hydrolysis (0.1 N NaOH) yields a different set of impurities. researchgate.netsemanticscholar.orgscispace.com Oxidative conditions with hydrogen peroxide also lead to distinct degradants. researchgate.netsemanticscholar.orgscispace.com It is plausible that this compound, when subjected to similar stress conditions, would also break down into smaller, more polar molecules through mechanisms like hydrolysis of the sulfonylurea bridge or further oxidation of the aromatic ring.

The characterization of these further degradants is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.

The table below summarizes the types of stress conditions applied in forced degradation studies and the general nature of expected further degradation.

Stress ConditionTypical ReagentPotential Degradation Pathway
Acidic Hydrolysis0.1 N Hydrochloric AcidCleavage of the sulfonylurea or amide linkages.
Basic Hydrolysis0.1 N Sodium HydroxideCleavage of the sulfonylurea or amide linkages, potentially leading to different products than acid hydrolysis.
Oxidation3% Hydrogen PeroxideFormation of N-oxides or hydroxylation of the aromatic ring.
Thermal StressDry Heat (e.g., 85°C)Decomposition, although Gliclazide shows stability to dry heat. researchgate.netsemanticscholar.orgscispace.com

Impurity Profiling and Control Strategies for Gliclazide Manufacturing Processes

Origins and Formation of 6,7-Dehydro Gliclazide (B1671584) as a Process-Related Impurity

6,7-Dehydro Gliclazide is recognized as a process-related impurity, meaning it is formed as a result of the chemical synthesis process of Gliclazide. Its formation is intrinsically linked to the specific reagents, reaction conditions, and purification methods employed. The name "this compound" suggests that it is an unsaturated derivative of Gliclazide, likely formed through a dehydration reaction of a Gliclazide intermediate or Gliclazide itself under certain conditions.

The synthesis of Gliclazide typically involves the condensation of a p-toluenesulfonylurea derivative with N-amino-3-azabicyclo[3.3.0]octane or its hydrochloride salt guidechem.com. While specific details regarding the exact step of this compound formation are not extensively documented in publicly available literature, it is plausible that it forms as a by-product during the final condensation step or from a subsequent dehydration reaction under harsh conditions, such as high temperatures or the presence of acidic or basic catalysts. The formation of such unsaturated impurities can be influenced by the reaction solvent and temperature.

For instance, one common route for Gliclazide synthesis involves the reaction of p-toluenesulfonylurea with N-amino-3-azabicyclo[3.3.0]octane hydrochloride guidechem.com. The reaction conditions for this condensation, if not carefully controlled, could potentially lead to side reactions, including the formation of this compound.

Purification stages are designed to remove impurities; however, under certain conditions, they can also contribute to their formation. The purification of Gliclazide often involves recrystallization from various solvents. If the chosen solvent system or the temperature profile of the recrystallization process is not optimized, it could potentially lead to the degradation of Gliclazide or its intermediates, resulting in the formation of new impurities like this compound. For example, prolonged exposure to high temperatures during solvent evaporation or drying could facilitate dehydration reactions.

Role of this compound as an "European Pharmacopoeia (EP) Impurity E" and "British Pharmacopoeia (BP) Impurity E"

The regulatory significance of this compound is underscored by its classification as "Impurity E" in both the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP) chemicea.comsynzeal.com. This designation necessitates its monitoring and control within specified limits in the Gliclazide API to ensure the quality, safety, and consistency of the drug product.

Pharmacopoeial monographs provide the official standards for pharmaceutical substances and medicinal products. The inclusion of this compound as a named impurity signifies that it is a known and potentially significant process-related impurity that requires control. While the specific limits for individual unspecified impurities are generally outlined in the pharmacopoeias, the precise acceptance criteria for Impurity E are detailed within the respective Gliclazide monographs, which are subject to updates. The European Pharmacopoeia outlines limits for various impurities in Gliclazide, such as a limit of 0.1% for impurity F and 2 ppm for impurity B drugfuture.com. The limits for other unspecified impurities are also defined drugfuture.com.

Strategies for Minimizing and Controlling this compound Impurity Levels in API and Drug Product

Effective control of this compound levels requires a comprehensive approach that encompasses both the optimization of the synthetic process and the development of efficient purification techniques.

To minimize the formation of this compound, careful optimization of the reaction parameters during the synthesis of Gliclazide is essential. Key parameters to consider include:

Temperature: As dehydration reactions are often promoted by heat, conducting the relevant synthetic steps at the lowest effective temperature can significantly reduce the formation of this compound. For instance, processes involving heat, such as wet granulation, can lead to the formation of various impurities google.com.

Catalyst Selection: The choice of catalyst can influence the reaction pathway and the generation of by-products. Selecting a catalyst that favors the desired reaction over side reactions like dehydration is crucial.

Solvent System: The polarity and properties of the solvent can affect reaction kinetics and impurity profiles. The use of an appropriate solvent system can help to suppress the formation of unwanted by-products.

Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Optimizing the reaction time to ensure complete conversion of starting materials while minimizing by-product formation is important.

Table 1: Key Parameters for Optimization in Gliclazide Synthesis

ParameterObjective for Minimizing this compoundRationale
Temperature Lowering reaction and processing temperaturesDehydration reactions are often endothermic and favored at higher temperatures.
Catalyst Selection of a highly selective catalystTo promote the desired condensation reaction over potential side reactions.
Solvent Use of a non-protic or aprotic solventTo minimize the potential for proton-mediated dehydration.
Reaction Time Optimization to the shortest effective durationTo reduce the exposure of the product to reaction conditions that may promote impurity formation.

Efficient purification techniques are critical for removing this compound from the final API. Recrystallization is a common and effective method for purifying solid organic compounds like Gliclazide.

The choice of solvent is paramount for a successful recrystallization. An ideal solvent will dissolve Gliclazide readily at an elevated temperature but have low solubility at cooler temperatures, while having a different solubility profile for this compound, allowing for its separation. The process generally involves dissolving the crude Gliclazide in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization of the pure Gliclazide, leaving the impurities in the mother liquor.

Table 2: Potential Solvents for Gliclazide Recrystallization

SolventRationale for Use
Ethanol Commonly used for recrystallization of sulfonylurea compounds.
Acetone Another potential solvent for dissolving Gliclazide.
Methanol Has been used for the recrystallization of Gliclazide-related compounds nih.gov.
Ethyl Acetate (B1210297) A solvent used in some purification processes, though its use requires careful control to prevent degradation.

The efficiency of the purification process can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify Gliclazide and its impurities, including this compound.

Impact of Raw Material Purity on this compound Formation

The formation of this compound is intrinsically linked to the purity of the starting materials used in the synthesis of Gliclazide. The primary raw materials involved in the key condensation step are a sulfonamide moiety, typically p-toluenesulfonamide, and a heterocyclic amine moiety. The presence of specific impurities within these raw materials can act as precursors or catalysts for the formation of this compound.

While the precise, documented mechanism of this compound formation from raw material impurities is not extensively detailed in publicly available literature, it is understood that impurities in the heterocyclic amine starting material are a likely source. Incomplete saturation during the synthesis of the bicyclic amine can lead to the presence of a dehydro-analogue, which can then react with the sulfonamide to form the corresponding dehydro impurity in the final Gliclazide active pharmaceutical ingredient (API).

Table 1: Potential Impact of Raw Material Impurities on this compound Formation

Raw MaterialPotential ImpurityPotential Impact on this compound Formation
Heterocyclic AmineUnsaturated analogue of the amineDirect precursor to the formation of this compound during the condensation reaction.
p-ToluenesulfonamideOther sulfonamide-related impuritiesMay lead to the formation of other impurities, indirectly affecting the yield and purity profile of Gliclazide.
SolventsReactive impuritiesCan participate in side reactions, potentially leading to the degradation of reactants or the formation of various impurities.

Regulatory Perspectives on Impurity Limits and Quality Control of this compound

Regulatory agencies worldwide place a strong emphasis on the control of impurities in pharmaceutical products to safeguard public health. The limits and control strategies for impurities like this compound are guided by internationally harmonized guidelines.

Compliance with International Conference on Harmonisation (ICH) Guidelines (e.g., Q3A, Q3B)

The International Conference on Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

For Gliclazide, with a maximum daily dose typically up to 120 mg, the ICH Q3A and Q3B guidelines set the following general thresholds:

Reporting Threshold: 0.05%

Identification Threshold: 0.10%

Qualification Threshold: 0.15%

This means that any impurity present at a level of 0.05% or higher must be reported in the regulatory submission. If an impurity is present at or above 0.10%, its structure must be elucidated. If the level exceeds 0.15%, the impurity must be qualified, which involves gathering and evaluating data to establish its biological safety.

While specific pharmacopeial limits for this compound are not always explicitly stated as a named impurity with a dedicated limit, it falls under the category of "specified impurities" or "unspecified impurities," and its control is governed by the aforementioned ICH thresholds. Pharmaceutical manufacturers are required to set appropriate in-house specifications for such impurities, which are then reviewed and approved by regulatory authorities.

Table 2: ICH Q3A/Q3B Thresholds for Impurities in Gliclazide

ThresholdLevelRequirement
Reporting≥ 0.05%The impurity must be reported in the regulatory filing.
Identification≥ 0.10%The chemical structure of the impurity must be determined.
Qualification≥ 0.15%The biological safety of the impurity must be established through appropriate studies.

Analytical Control Strategies for In-Process Control and Release Testing

A robust analytical control strategy is essential for monitoring and controlling the levels of this compound throughout the Gliclazide manufacturing process. This involves both in-process controls (IPCs) and final release testing of the API.

In-Process Controls (IPCs):

IPCs are performed at critical stages of the manufacturing process to monitor the formation and removal of impurities. For this compound, IPCs may be implemented after the condensation step to ensure that the reaction conditions are optimized to minimize its formation. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for in-process monitoring due to its specificity and sensitivity.

Release Testing:

Release testing of the final Gliclazide API is a critical quality control step to ensure that the product meets its predefined specifications before it is formulated into the final dosage form. The analytical method used for release testing must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used analytical technique for the separation, detection, and quantification of Gliclazide and its impurities, including this compound. Reversed-phase HPLC with UV detection is a common approach.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-resolution version of HPLC, offers faster analysis times and improved separation efficiency, making it well-suited for impurity profiling.

A typical HPLC method for the analysis of Gliclazide and its impurities would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The method must be capable of separating this compound from Gliclazide and other potential impurities with adequate resolution.

Table 3: Illustrative Analytical Method Parameters for Gliclazide Impurity Profiling

ParameterTypical Condition
Chromatographic Technique Reversed-Phase HPLC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and organic solvent (e.g., acetonitrile, methanol)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV at a specific wavelength (e.g., 229 nm)
Injection Volume 10 - 20 µL

The validation of the analytical method is crucial and includes demonstrating its specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The use of a qualified reference standard for this compound is essential for accurate quantification.

Pre Clinical Metabolic Transformation Studies of Gliclazide Yielding 6,7 Dehydro Gliclazide

In Vitro Biotransformation Studies in Subcellular Fractions and Isolated Enzymes

In vitro studies using components like human liver microsomes are fundamental to elucidating the metabolic pathways of drugs like Gliclazide (B1671584). These systems contain the enzymes responsible for biotransformation and allow researchers to study specific reactions in a controlled environment. For Gliclazide, such studies have been pivotal in identifying the key enzymes and kinetics of its metabolism. nih.gov

Identification of Specific Enzymes Involved in the Dehydrogenation of Gliclazide (e.g., Cytochrome P450 Isoforms, Flavin-Containing Monooxygenases)

The primary enzymes responsible for the phase 1 metabolism of Gliclazide belong to the Cytochrome P450 (CYP) superfamily. tandfonline.comencyclopedia.pub Extensive research has identified CYP2C9 as the major enzyme involved in the various hydroxylation pathways of Gliclazide. nih.govresearchgate.net A potential contribution from CYP2C19 has also been noted, particularly for tolylmethylhydroxylation, which is the main metabolic route. nih.govtandfonline.com

Table 1: Enzymes Implicated in Gliclazide Metabolism
Enzyme FamilySpecific IsoformPrimary Reported FunctionHypothesized Role in Dehydrogenation
Cytochrome P450CYP2C9Major contributor to various hydroxylation pathways. nih.govresearchgate.netLikely contributor due to its primary role in Gliclazide's oxidative metabolism.
Cytochrome P450CYP2C19Contributes to tolylmethylhydroxylation. nih.govtandfonline.comPossible secondary contributor.

Mechanistic Aspects of the Metabolic Pathway Leading to 6,7-Dehydro Gliclazide Formation

The formation of this compound from Gliclazide is an oxidative biotransformation characterized by the removal of two hydrogen atoms from the azabicyclic ring of the Gliclazide molecule. This process results in the formation of a double bond, specifically between the 6th and 7th positions of the cyclopenta[c]pyrrole (B12898774) core.

This type of reaction is a hallmark of metabolism by Cytochrome P450 enzymes. The mechanism, while not detailed specifically for this Gliclazide metabolite in the available literature, generally involves the enzyme abstracting hydrogen atoms from the substrate. Other P450-mediated dehydrogenation reactions have been described for different substrates, such as the conversion of 7-dehydrocholesterol, which can undergo side-chain cleavage catalyzed by P450scc. nih.govnih.gov This suggests a plausible enzymatic basis for the dehydrogenation of the Gliclazide molecule.

In Silico Prediction and Modeling of Metabolic Pathways for Gliclazide and its Dehydrogenated Metabolite

In silico methods provide a rapid and efficient means to predict the physicochemical and pharmacokinetic properties of compounds and their potential metabolic pathways, reducing the need for extensive experimental work. nih.gov Software packages have been utilized to predict the biotransformation of Gliclazide, particularly by microbial enzymes found in the gut. nih.govfrontiersin.org

These computational studies have primarily predicted that hydroxylation and hydrolysis reactions are the most probable metabolic pathways for Gliclazide. nih.govfrontiersin.org While examples of microbial dehydrogenation are considered rare, in silico methods have supported the hypothesis that the bacterial metabolism of Gliclazide may be oxidative. nih.gov The application of these computational tools allows for the modeling of various biotransformations, including dehydrogenation, to help predict the formation of metabolites like this compound and evaluate their potential properties before undertaking further laboratory investigation. nih.gov

Characterization of this compound as a Pre-clinical Metabolite

This compound is identified as a dehydrogenation product and a metabolite of Gliclazide. Its characterization is essential for understanding the complete metabolic profile of the parent drug. Key identifiers and properties have been established for this compound. lgcstandards.com It is slightly soluble in water but soluble in organic solvents such as ethanol, DMSO, and DMF. In terms of stability, this compound is stable under neutral pH and ambient temperature and light conditions but is more sensitive to acidic environments.

Table 2: Chemical and Physical Properties of this compound
PropertyValue/DescriptionSource
Analyte NameThis compound lgcstandards.com
CAS Number1808087-53-7
SynonymsGliclazide Impurity E; rel-4-Methyl-N-[[[(3aR,6aS)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl]amino]carbonyl]benzenesulfonamide
Molecular FormulaC15H19N3O3S lgcstandards.com
Molecular Weight321.115 lgcstandards.com
IUPAC Namerel-4-methyl-N-(((3aR,6aS)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamide
SolubilitySlightly soluble in water; soluble in ethanol, DMSO, and DMF.
StabilityStable at neutral pH and ambient conditions; sensitive to acidic conditions.

Future Research Directions and Advanced Methodological Developments for 6,7 Dehydro Gliclazide Studies

Development of Novel Sensor Technologies for Rapid Detection and Quantification

The development of novel sensor technologies offers the potential for rapid, real-time, and on-site detection and quantification of 6,7-Dehydro Gliclazide (B1671584), moving beyond traditional laboratory-based chromatographic methods. Future research in this area is expected to focus on electrochemical sensors and biosensors due to their inherent advantages of high sensitivity, selectivity, and ease of miniaturization. nih.govmdpi.com

Electrochemical Sensors: These devices measure the electrical response resulting from an electrochemical reaction between the sensor's electrode surface and the target analyte. mdpi.com For 6,7-Dehydro Gliclazide, research could explore the development of sensors based on glassy carbon electrodes (GCE) or carbon paste electrodes (CPE), which are known for their wide potential range and stability. nih.gov The sensitivity and selectivity of these sensors can be enhanced by modifying the electrode surface with nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles. nih.govmdpi.com These modifications can catalyze the oxidation or reduction of the this compound molecule, generating a measurable signal proportional to its concentration.

Biosensors: Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to detect the target analyte. While the development of a specific enzyme or antibody for this compound would require significant research, this approach could offer unparalleled selectivity.

The primary advantages of these sensor technologies would be their portability, enabling at-line or in-line monitoring during the manufacturing process of Gliclazide, and their rapid analysis time, allowing for immediate feedback and process control.

Sensor TypePotential Electrode Material/Recognition ElementKey Advantages
Electrochemical SensorGlassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE) modified with nanoparticlesHigh sensitivity, rapid analysis, portability, low cost
BiosensorSpecific enzymes or antibodiesHigh selectivity, potential for high sensitivity

Implementation of Automated and High-Throughput Analytical Platforms for Impurity Monitoring

To enhance the efficiency of impurity monitoring in pharmaceutical manufacturing, the implementation of automated and high-throughput analytical platforms is a critical future direction. resolvemass.cabmglabtech.com These systems are designed to analyze a large number of samples with minimal human intervention, thereby increasing throughput, reducing the risk of human error, and ensuring consistent data quality. researchgate.netrijournals.com

High-Throughput Screening (HTS): HTS leverages robotics, liquid handling devices, and sensitive plate readers to rapidly test a large number of samples. bmglabtech.com In the context of this compound, HTS could be employed to screen for its presence across various stages of the Gliclazide manufacturing process, in different batches, and under various storage conditions. This would allow for a comprehensive understanding of the impurity's formation and distribution.

Automated Data Analysis: The large volumes of data generated by high-throughput platforms necessitate the use of sophisticated software for automated data processing and analysis. bmglabtech.com Machine learning algorithms could be developed to recognize the chromatographic or spectroscopic signature of this compound, quantify its concentration, and flag any deviations from predefined limits.

The implementation of these automated platforms will be instrumental in achieving real-time release testing and continuous process verification in the pharmaceutical industry.

PlatformApplication in this compound MonitoringKey Benefits
High-Throughput Screening (HTS)Rapid screening of multiple samples for the presence of the impurityIncreased sample throughput, comprehensive process understanding
Robotics in Quality ControlAutomation of sample preparation and analysisReduced human error, increased efficiency, enhanced safety
Automated Data AnalysisProcessing and interpretation of large analytical datasetsFaster data turnaround, improved data consistency

Exploration of Green Chemistry Principles in the Synthesis and Control of this compound

The application of green chemistry principles to the synthesis and analytical control of pharmaceutical impurities is a growing area of focus aimed at reducing the environmental impact of the pharmaceutical industry. instituteofsustainabilitystudies.comispe.orgsekisuidiagnostics.com For this compound, this involves developing more sustainable synthetic routes and analytical methods.

Green Synthesis: Research into the synthesis of Gliclazide and the potential formation pathways of this compound should be guided by the 12 principles of green chemistry. instituteofsustainabilitystudies.comsekisuidiagnostics.com This includes the use of less hazardous chemical syntheses, safer solvents and auxiliaries, and designing for energy efficiency. instituteofsustainabilitystudies.comdrugpatentwatch.com For example, exploring catalytic reactions that minimize the use of stoichiometric reagents can reduce waste generation. ispe.org A novel and simpler approach to the synthesis of sulfonylureas, which involves the reaction of amines with diphenyl carbonate to yield carbamates that subsequently react with sulphonamides, avoids the use of hazardous reagents like phosgene (B1210022) and isocyanates. rsc.org

Green Analytical Chemistry: The analytical methods used for the detection and quantification of this compound can also be made more environmentally friendly. drugpatentwatch.com This can be achieved by:

Reducing solvent consumption: Developing HPLC methods that use shorter columns, smaller particle sizes (UHPLC), or alternative mobile phases such as supercritical fluid chromatography (SFC).

Minimizing reagent use: Employing more sensitive detectors that require smaller sample volumes and less reagent for derivatization.

Waste reduction: Implementing procedures for solvent recycling and proper waste management. ispe.org

By integrating green chemistry principles, the pharmaceutical industry can not only reduce its environmental footprint but also potentially lower costs associated with waste disposal and solvent purchasing. instituteofsustainabilitystudies.comdrugpatentwatch.com

Green Chemistry PrincipleApplication to this compoundPotential Impact
Prevention of WasteDesigning synthetic routes with high atom economyReduced environmental impact and disposal costs
Safer Solvents and AuxiliariesUsing water or other benign solvents in synthesis and analysisImproved worker safety and reduced environmental pollution
Design for Energy EfficiencyConducting reactions at ambient temperature and pressureLower energy consumption and reduced carbon footprint

Advanced Computational Simulations for Deeper Mechanistic Insights into its Formation and Stability

Advanced computational simulations offer a powerful tool for gaining deeper mechanistic insights into the formation and stability of this compound at the molecular level. nih.gov These in silico approaches can complement experimental studies and guide the development of strategies to control its formation.

Predicting Degradation Pathways: Computational software can be used to predict the potential degradation pathways of Gliclazide that could lead to the formation of this compound. nih.govresearchgate.net Quantum mechanics (QM) and molecular mechanics (MM) methods can be employed to model the chemical reactions involved in the degradation process and to calculate the activation energies for different pathways. researchgate.net This can help in identifying the most likely conditions under which the impurity is formed.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the this compound molecule itself and its interactions with its environment, such as solvents and excipients. nih.govresearchgate.netmdpi.com By simulating the dynamic behavior of the molecule over time, researchers can gain insights into its conformational flexibility and potential degradation mechanisms. nih.gov For instance, MD simulations can reveal how factors like temperature, pH, and the presence of other molecules can influence the stability of the compound.

In Silico Toxicology: Computational models can also be used to predict the potential toxicity of this compound. This can help in assessing the risk associated with this impurity and in setting appropriate limits for its presence in the final drug product.

By leveraging these advanced computational tools, researchers can develop a more fundamental understanding of the chemistry of this compound, which can inform the development of more robust manufacturing processes and control strategies.

Computational MethodApplication to this compoundInsights Gained
Quantum Mechanics (QM)Modeling of chemical reactions and degradation pathwaysUnderstanding of reaction mechanisms and kinetics
Molecular Dynamics (MD)Simulation of molecular motion and stabilityInsights into conformational dynamics and environmental effects
In Silico ToxicologyPrediction of potential adverse effectsRisk assessment and guidance for setting impurity limits

Q & A

Basic: What are the primary mechanisms of action of Gliclazide and its derivatives like 6,7-Dehydro Gliclazide in glycemic control?

Gliclazide stimulates insulin secretion by binding to sulfonylurea receptors on pancreatic β-cells, closing ATP-sensitive potassium channels, and depolarizing the cell membrane . Unique to gliclazide is its antioxidant activity, attributed to the aminoazabicyclo-octane ring, which scavenges free radicals linked to diabetic vascular complications . For derivatives like this compound, research should focus on comparative binding affinity assays (e.g., radioligand displacement studies) and oxidative stress biomarkers (e.g., malondialdehyde levels in endothelial cell models) to isolate structural-activity relationships .

Advanced: How can researchers design experiments to distinguish the vascular benefits of this compound from its hypoglycemic effects?

To isolate vascular effects, use in vitro models (e.g., human aortic endothelial cells) under normoglycemic conditions and measure endothelial nitric oxide synthase (eNOS) activation or prostacyclin synthesis via ELISA . Pair this with in vivo studies in diabetic rodents, comparing this compound to other sulfonylureas (e.g., glimepiride) while maintaining equivalent glycemic control through insulin clamp techniques . Contradictions in vascular outcomes (e.g., conflicting platelet reactivity data) require stratification by baseline oxidative stress markers and dose-response curves .

Basic: What validated analytical methods are suitable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 227 nm) using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v) achieves baseline separation of gliclazide derivatives . For plasma samples, liquid-liquid extraction with ethyl acetate and LC-MS/MS (MRM transitions m/z 324→127 for gliclazide) improves sensitivity to 0.5 ng/mL . Validate methods per ICH guidelines, including stability tests under varied pH and temperature to rule out degradation .

Advanced: How should researchers address heterogeneity in clinical trial data on Gliclazide’s hypoglycemia risk?

Meta-analyses reveal low severe hypoglycemia rates with gliclazide (0.04% in 2,387 patients) but high heterogeneity (I² = 77%) due to dosing discrepancies (e.g., 240 mg vs. 320 mg) . Apply subgroup analyses stratified by:

  • Dose : ≤240 mg (recommended max) vs. higher .
  • Comparator drugs : Sulfonylureas (glimepiride) vs. DPP-4 inhibitors .
  • Population : Renal impairment status (eGFR <60 mL/min) .
    Use random-effects models and sensitivity analyses to adjust for bias in industry-sponsored trials .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Refer to GHS classifications: Gliclazide is acutely toxic (Oral H302), causes skin irritation (H315), and has suspected reproductive toxicity (H361) . Use PPE (nitrile gloves, lab coat) and engineering controls (fume hoods) during synthesis. For spills, neutralize with 10% sodium bicarbonate and adsorb with inert material (vermiculite). Store at 2–8°C in airtight containers to prevent photodegradation .

Advanced: What experimental strategies improve the solubility of this compound for pharmacokinetic studies?

Gliclazide’s low aqueous solubility (0.01 mg/mL at 25°C) can be enhanced using micellar solubilization. Cationic surfactants (e.g., cetyltrimethylammonium bromide) increase solubility 50-fold via micellar core partitioning, while anionic surfactants (e.g., sodium lauryl sulfate) act via surface adsorption . Validate solubility using phase-solubility diagrams and corroborate with DSC/XRD to confirm no polymorphic changes .

Basic: How do researchers standardize formulations of this compound for controlled-release studies?

Optimize matrix tablets using hypromellose (HPMC K4M: 17%, HPMC E50: 35%) and calcium hydrogen phosphate (91%) as a bulking agent. Assess release kinetics in USP Apparatus II (paddle, 50 rpm) with pH 6.8 phosphate buffer. Target 80% release at 12 hours to match pharmacopeial standards . Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation products via HPLC .

Advanced: What methodologies resolve contradictions in Gliclazide’s cardiovascular outcomes across observational vs. randomized studies?

Observational cohorts suggest cardiovascular benefits (RR 0.95 for events), but RCTs lack power due to short durations (<1 year) and exclusion of high-risk patients . Design future trials with:

  • Endpoints : Composite outcomes (e.g., MACE) with ≥5-year follow-up.
  • Biomarkers : Oxidized LDL and platelet aggregation metrics .
  • Comparators : Placebo or glimepiride to isolate class effects .
    Use propensity score matching in real-world data to adjust for confounding by indication .

Basic: What pharmacokinetic interactions should be considered when co-administering this compound with metformin?

Gliclazide’s CYP2C9 metabolism may compete with metformin’s renal tubular secretion. Employ a two-period crossover study in healthy volunteers, measuring AUC0–24 and Cmax via LC-MS/MS. For formulation stability, use ion-pair chromatography to detect degradation products (e.g., hydroxylated derivatives) in fixed-dose combinations .

Advanced: How can researchers model the environmental impact of this compound degradation products?

Use computational tools (e.g., EPI Suite) to predict biodegradation half-lives and aquatic toxicity (LC50 for Daphnia magna). Validate with photolysis experiments (UV-Vis at 254 nm) and HPLC-TOF to identify transformation products (e.g., sulfonamide fragments). Address contradictions in ecotoxicity data by testing under varying pH and salinity .

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